![molecular formula C18H15BrFN3O B2962351 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone CAS No. 338962-48-4](/img/structure/B2962351.png)
5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone
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Overview
Description
5-[Benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, also known as BMBFP, is a synthetic chemical compound that was first synthesized in 2004. BMBFP has been studied extensively in the past decade due to its potential applications as a pharmaceutical drug and its ability to interact with a variety of biological systems.
Scientific Research Applications
Synthesis and Antitumor Activity
A study focused on the synthesis of novel pyridazinone derivatives, including those related to 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, demonstrated these compounds' antitumor activities. Novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized, showing significant inhibitory activity against MGC-803 and Bcap-37 cancer cells. This research suggests the potential of such derivatives in developing anticancer agents (Qin et al., 2020).
Chromatographic Determination
Another application involves the chromatographic separation and determination of pyridazinone compounds. Techniques for the chromatographic separation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its isomers were developed, showcasing the method's utility in quantitative analysis and the importance of precise analytical methods for research on pyridazinone derivatives (Dulak et al., 1967).
Herbicide Modes of Action
Research into the modes of action of pyridazinone herbicides, including compounds structurally related to 5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone, reveals their inhibitory effect on photosynthesis and the Hill reaction in plants. This study highlights the agricultural applications of pyridazinone derivatives and their potential as herbicides, providing insight into their phytotoxicity and mechanisms of action (Hilton et al., 1969).
Synthesis of Heterocyclic Systems
The use of methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate in synthesizing heterocyclic systems, including pyridazinone derivatives, illustrates the versatility of these compounds in organic chemistry. Such studies contribute to the development of novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Toplak et al., 1999).
Sequential Nucleophilic Substitution Reactions
Research into the synthesis of polysubstituted pyridazinones through sequential nucleophilic substitution reactions highlights the potential for developing diverse functionalized compounds. This method allows for the creation of a variety of pyridazinone systems with applications in drug discovery, demonstrating the chemical flexibility and utility of pyridazinone derivatives in synthesizing complex molecular structures (Pattison et al., 2009).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3O/c1-22(12-13-5-3-2-4-6-13)16-11-21-23(18(24)17(16)19)15-9-7-14(20)8-10-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHCILMDKPHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone |
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